molecular formula C15H8O6 B3052901 Munjistin CAS No. 478-06-8

Munjistin

Cat. No.: B3052901
CAS No.: 478-06-8
M. Wt: 284.22 g/mol
InChI Key: PLDISGVCDWLKQC-UHFFFAOYSA-N
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Description

Munjistin is a naturally occurring anthraquinone compound found in the roots of the plant Rubia cordifolia, commonly known as Indian madder. This compound is known for its vibrant red color and has been used historically as a dye. This compound is also of interest in various scientific fields due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Munjistin can be synthesized through several chemical routes. One common method involves the oxidation of alizarin, another anthraquinone derivative, using potassium permanganate in an alkaline medium. The reaction typically requires controlled temperatures and specific pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is often extracted from the roots of Rubia cordifolia. The extraction process involves drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then purified through various chromatographic techniques to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Munjistin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction of this compound can yield hydroquinone derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form ethers and esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Ethers and esters of this compound.

Scientific Research Applications

Munjistin has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Utilized as a natural dye in textile and cosmetic industries.

Mechanism of Action

The biological effects of munjistin are primarily attributed to its ability to interact with various molecular targets and pathways. This compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the antibacterial effects of this compound. Additionally, this compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

Munjistin is often compared with other anthraquinone compounds such as purpurin and alizarin. While all three compounds share a similar core structure, this compound is unique in its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, this compound has been shown to have stronger antibacterial activity compared to purpurin and alizarin.

List of Similar Compounds

    Purpurin: Another anthraquinone derivative with similar dyeing properties.

    Alizarin: A well-known anthraquinone dye used historically in textile dyeing.

    Mollugin: A related compound found in the same plant, Rubia cordifolia, with different biological activities.

Properties

IUPAC Name

1,3-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O6/c16-9-5-8-10(14(19)11(9)15(20)21)13(18)7-4-2-1-3-6(7)12(8)17/h1-5,16,19H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDISGVCDWLKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197277
Record name Munjistin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478-06-8
Record name Munjistin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Munjistin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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